molecular formula C22H25N3O2S B2967276 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897487-10-4

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No. B2967276
CAS RN: 897487-10-4
M. Wt: 395.52
InChI Key: DDHURWHUHJXDMQ-UHFFFAOYSA-N
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Description

The compound “1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound . This class of compounds has been found to have significant pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazole ring attached to a piperazine ring and a phenylpropanone group. The benzothiazole ring contains a sulfur and a nitrogen atom .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

The compound’s structure suggests potential as an antimicrobial agent. Benzothiazole derivatives have been studied for their efficacy against various bacterial and fungal species . The presence of the piperazine ring could enhance membrane permeability, increasing the compound’s effectiveness.

Pharmacology: Anti-tubercular Activity

Recent research has highlighted benzothiazole-based compounds as promising anti-tubercular agents . Their ability to inhibit the growth of Mycobacterium tuberculosis could be leveraged in the development of new treatments for tuberculosis.

Biochemistry: Enzyme Inhibition

In biochemistry, this compound could serve as a scaffold for designing enzyme inhibitors. The benzothiazole moiety is known to interact with various enzymes, potentially leading to the development of novel inhibitors that can regulate metabolic pathways or treat diseases .

Chemical Engineering: Process Optimization

In chemical engineering, the compound could be used in process optimization studies. Its unique structure might influence the synthesis of other complex molecules, potentially leading to more efficient production methods .

Material Science: Organic Electronic Materials

The electronic properties of benzothiazole make it a candidate for use in organic electronic materials. Its incorporation into polymers or small molecules could result in materials with desirable electronic characteristics for applications like organic light-emitting diodes (OLEDs) .

Environmental Science: Pollutant Degradation

Benzothiazole derivatives could be explored for their role in the degradation of environmental pollutants. Their chemical structure may facilitate the breakdown of harmful organic compounds, contributing to cleaner environmental technologies .

Future Directions

Benzothiazole derivatives, such as the compound , have shown promise in various fields, particularly in medicinal chemistry due to their potent biological activities . Future research could focus on exploring these activities further and developing new synthetic methods for these compounds .

properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-16-8-10-18(27-2)20-21(16)28-22(23-20)25-14-12-24(13-15-25)19(26)11-9-17-6-4-3-5-7-17/h3-8,10H,9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHURWHUHJXDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

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